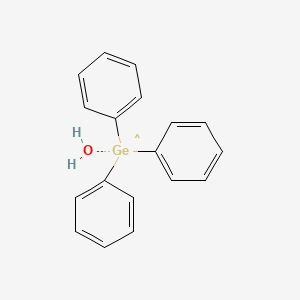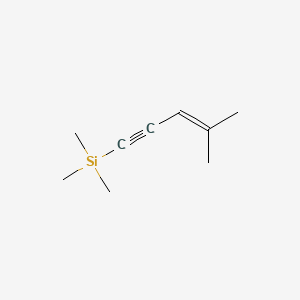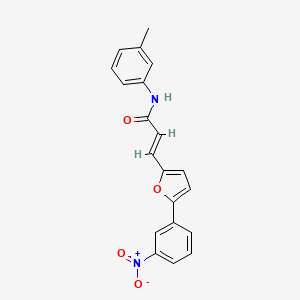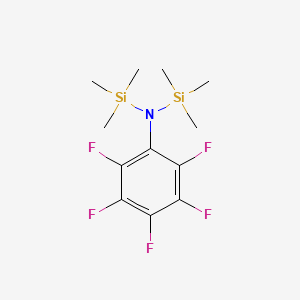
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is an organic compound with the molecular formula C16H14O It is a derivative of anthracene, where the anthracene core is modified by the addition of an ethanone group at the 11th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone typically involves the Diels-Alder reaction, where anthracene reacts with an appropriate dienophile to form the ethanoanthracene structure. The ethanone group is then introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups onto the anthracene core.
Scientific Research Applications
1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of organic electronic materials and dyes.
Mechanism of Action
The mechanism of action of 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid
- 9,10-Dihydro-9,10-ethanoanthracene-11,12-diacetyl
- 9,10-Dihydro-9,10-ethanoanthracene-11,11,12,12-tetracarbonitrile
Comparison: 1-(9,10-Dihydro-9,10-ethanoanthracen-11-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and potential applications. In contrast, similar compounds with different functional groups (e.g., carboxylic acids, acetyl groups, or nitriles) exhibit varied reactivity and applications in different fields.
Properties
CAS No. |
6004-64-4 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethanone |
InChI |
InChI=1S/C18H16O/c1-11(19)16-10-17-12-6-2-4-8-14(12)18(16)15-9-5-3-7-13(15)17/h2-9,16-18H,10H2,1H3 |
InChI Key |
IOLWBDDQDKVRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2C3=CC=CC=C3C1C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)




![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)



![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)




